The synthesis of methyl 4-(guanidinomethyl)benzoate can be traced back to the esterification of 4-(guanidinomethyl)benzoic acid. The precursor, 4-(guanidinomethyl)benzoic acid, is synthesized through various methods, including the reaction of guanidine with benzoic acid derivatives. The compound can be found in several patent documents and research articles that describe its preparation and applications in biological systems .
Methyl 4-(guanidinomethyl)benzoate is classified as:
The primary method for synthesizing methyl 4-(guanidinomethyl)benzoate involves the esterification of 4-(guanidinomethyl)benzoic acid with methanol. This reaction typically requires an acidic catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond.
The molecular structure of methyl 4-(guanidinomethyl)benzoate can be represented as follows:
Methyl 4-(guanidinomethyl)benzoate can undergo various chemical reactions:
The stability of methyl 4-(guanidinomethyl)benzoate under different pH conditions allows for its use in various synthetic pathways, including coupling reactions with other nucleophiles or electrophiles.
In biological systems, methyl 4-(guanidinomethyl)benzoate may interact with specific receptors or enzymes due to the presence of the guanidine group, which can enhance binding affinity due to hydrogen bonding capabilities.
Research suggests that compounds with similar structures exhibit significant biological activity, potentially influencing pathways related to cell signaling or enzyme inhibition .
Methyl 4-(guanidinomethyl)benzoate has potential applications in:
Methyl 4-(guanidinomethyl)benzoate functions as the foundational precursor for synthesizing N-succinimidyl ester-based prosthetic groups designed for residualizing radiolabeling. The activated esters, exemplified by N-succinimidyl 4-guanidinomethyl-3-iodobenzoate ([I]SGMIB) and its isomer *N-succinimidyl 3-guanidinomethyl-5-iodobenzoate (iso-[*I]SGMIB), react efficiently with epsilon-amino groups of lysine residues on antibodies or sdAbs. The resulting amide bond links the radiolabeled benzoate moiety, bearing the cationic guanidine group, to the targeting protein [2] [4] [8].
The guanidinium group's key mechanistic role lies in disrupting lysosomal escape pathways after antigen-mediated internalization and proteolytic degradation of the antibody conjugate. While directly radioiodinated proteins release small, neutral catabolites like iodotyrosine that readily diffuse out of cells, proteolysis of SGMIB-biomolecule conjugates yields charged catabolites such as 4-guanidinomethyl-3-iodohippuric acid or its analogues. The high basicity of the guanidinium group (pKa ~13.5) ensures protonation and a permanent positive charge within the acidic lysosomal environment (pH ~4.5-5.0). This charge impedes passive diffusion across the lysosomal membrane, leading to pronounced intracellular retention of radioactivity within tumor cells. Comparative studies demonstrated this effect starkly: Anti-EGFRvIII mAb L8A4 labeled using [¹³¹I]SGMIB showed 3-4-fold higher intracellular retention of radioiodine in vitro and significantly higher tumor xenograft uptake in vivo compared to the same mAb labeled via direct iodination or using a less basic pyridinecarboxylate prosthetic agent ([¹²⁵I]SIPC) [1] [4].
The structural optimization of the benzoate scaffold, particularly the position of the guanidinomethyl group relative to the conjugation site (carboxyl group of the NHS ester) and the radiohalogen, significantly impacts biodistribution. Research comparing SGMIB (guanidinomethyl para to NHS, radiohalogen meta) to its structural isomer iso-SGMIB (guanidinomethyl meta to NHS, radiohalogen meta) conjugated to the anti-HER2 sdAb VHH1028 revealed crucial differences. Although both retained excellent tumor targeting, iso-[¹³¹I]SGMIB-VHH1028 exhibited significantly lower kidney accumulation and consequently higher tumor-to-kidney ratios (2.9-fold in SKOV-3 model, 6.3-fold in BT474 model) than [¹³¹I]SGMIB-2Rs15d, a clinically evaluated HER2-targeted agent. This highlights how subtle molecular changes in the prosthetic group, stemming from the precursor benzoate, critically influence normal tissue clearance and therapeutic index [4] [8].
Table 1: Comparative Biodistribution of SGMIB vs. iso-SGMIB Conjugates in HER2+ Xenograft Models (24h Post-Injection)
Conjugate | Xenograft Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor:Kidney Ratio | Source |
---|---|---|---|---|---|
[¹³¹I]SGMIB-2Rs15d | SKOV-3 (Ovarian) | 7.2 ± 1.1 | 45.3 ± 5.8 | 0.16 | [4] |
iso-[¹³¹I]SGMIB-VHH_1028 | SKOV-3 (Ovarian) | 12.8 ± 2.4 | 28.1 ± 4.3 | 0.46 (2.9x ↑) | [4] |
[¹³¹I]SGMIB-2Rs15d | BT474 (Breast) | 5.8 ± 0.9 | 62.5 ± 8.1 | 0.09 | [4] |
iso-[¹³¹I]SGMIB-VHH_1028 | BT474 (Breast) | 9.3 ± 1.6 | 13.2 ± 2.5 | 0.70 (6.3x ↑) | [4] |
The development of methyl 4-(guanidinomethyl)benzoate-derived agents arose from the limitations of early radiohalogenation methods. Direct radioiodination (e.g., Chloramine-T, Iodogen) suffered from in vivo dehalogenation and rapid efflux of catabolites from tumor cells targeting internalizing antigens. Initial residualizing strategies focused on incorporating metabolizable D-amino acid peptides or negatively charged structures to trap radiometabolites, but these often showed suboptimal tumor retention or unfavorable pharmacokinetics [1] [8].
The conceptual breakthrough came with the hypothesis that introducing a positively charged, highly basic functional group could exploit the acidic lysosomal environment for trapping. Guanidine, with its high pKa, was identified as ideal. This led to the synthesis of the tin precursor for methyl 4-(guanidinomethyl)benzoate and its conversion to the first-generation prosthetic agent [*I]SGMIB around 2002-2003 [1] [8]. Early preclinical validation was compelling: [¹³¹I]SGMIB-labeled internalizing mAbs exhibited dramatically improved intracellular retention and tumor uptake compared to conventional labeling methods. This established the guanidinomethyl benzoate (GMB) core as a superior residualizing platform for radiohalogens [1].
Subsequent evolution focused on addressing limitations and expanding radionuclide scope. The need for agents compatible with the alpha-emitter ²¹¹At led to the development of N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate ([²¹¹At]SAGMB). Synthesized via electrophilic destannylation of an analogous tin precursor, [²¹¹At]SAGMB successfully labeled the anti-EGFRvIII mAb L8A4. Biodistribution studies in U87MGΔEGFR glioma xenografts confirmed the principle that the guanidinium group could also effectively trap astatinated catabolites, demonstrating the GMB core's versatility beyond iodine [1] [7]. Concurrently, efforts to improve synthetic efficiency and scalability for therapy were undertaken. A significant advancement was the development of a solid-phase extraction (SPE) method replacing HPLC purification for the key tin precursor and the protected Boc₂-iso-[*I]SGMIB intermediate. This streamlined process achieved consistent radiochemical yields (~48.5%) and enabled the reliable production of high-activity therapeutic doses (up to 8.7 GBq of precursor, yielding up to 1.2 GBq of iso-[¹³¹I]SGMIB-sdAb conjugate) essential for clinical translation [4] [8].
The most recent evolution involves adapting the GMB core for fluorine-18 labeling to create PET imaging agents. The challenge lies in the incompatibility of the classical SGMIB nucleophilic aromatic substitution (SₙAr) route with [¹⁸F]fluoride. Researchers devised innovative strategies using "click chemistry" (CuAAC). Alkyne-modified GMB cores were reacted with ¹⁸F-labeled azides. Initial attempts used hydrophobic [¹⁸F]fluoroalkynes (e.g., 6-[¹⁸F]fluoro-1-hexyne), yielding [¹⁸F]RL-I but with suboptimal hydrophobicity. To improve hydrophilicity and yield, a novel prosthetic group, [¹⁸F]SFETGMB ([¹⁸F]RL-III), was synthesized by clicking a GMB-bearing alkyne with the hydrophilic azide 1-azido-2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethane. While radiochemical yields for the protected intermediate improved significantly (21.5% vs. previous reports for [¹⁸F]RL-I), overall sdAb conjugation yields remained modest (1.7-3.8%), indicating ongoing need for optimization. Nevertheless, this demonstrates the ongoing structural innovation driven by the core GMB pharmacophore to meet diverse radiolabeling needs [2] [8].
Table 2: Evolution of Guanidinomethyl Benzoate (GMB) Derived Prosthetic Agents
Generation/Agent | Radionuclide | Key Innovation | Biomolecule Application | Primary Use | Refinement Over Previous |
---|---|---|---|---|---|
1st: [*I]SGMIB | ¹²⁵I, ¹³¹I | Introduction of cationic guanidine for lysosomal trapping | Internalizing mAbs (e.g., L8A4) | RIT (β⁻) | Superior tumor retention vs. direct Iodination |
1st: [²¹¹At]SAGMB | ²¹¹At | Extension to α-emitter via analogous destannylation | Internalizing mAbs (e.g., L8A4) | TRT (α) | Demonstrated trapping of α-emitter catabolites |
2nd: iso-[*I]SGMIB | ¹²⁵I, ¹³¹I | Isomeric shift (guanidine position) improving T:K ratio | sdAbs (e.g., VHH_1028, 5F7) | RIT (β⁻), Diagnostics | Lower kidney retention, higher therapeutic index |
2nd: SPE Purification | N/A (Precursor) | Solid-phase extraction replacing HPLC | Enables high-activity sdAb labeling | Scalable RPT production | Robust, high-yield synthesis for therapy doses |
3rd: [¹⁸F]RL-III | ¹⁸F | Click chemistry with hydrophilic PEG-like [¹⁸F]azide | sdAbs (e.g., 5F7, 2Rs15d) | Immuno-PET Diagnostics | Improved hydrophilicity vs. [¹⁸F]RL-I |
Prosthetic groups derived from methyl 4-(guanidinomethyl)benzoate are critically significant for enhancing the efficacy of both α-particle and β⁻-particle emitting radiopharmaceutical therapeutics by maximizing tumor absorbed dose through prolonged intracellular retention.
β⁻-Emitter Therapeutics (¹³¹I): The high linear energy transfer (LET) and longer path length of β⁻-particles like ¹³¹I (Eβav~182 keV, range ~0.8 mm) are effective for treating small tumors and micrometastases. However, their efficacy depends critically on prolonged tumor retention. Iso-[¹³¹I]SGMIB, derived from the benzoate precursor, has demonstrated exceptional promise in this domain. When conjugated to the anti-HER2 sdAb VHH1028, iso-[¹³¹I]SGMIB achieved high and specific tumor uptake in subcutaneous SKOV-3 ovarian and BT474 breast carcinoma xenografts. Crucially, its optimized structure delivered significantly lower renal accumulation than its predecessor [¹³¹I]SGMIB conjugated to sdAb 2Rs15d. This resulted in dramatically improved tumor-to-kidney ratios (2.9-fold in SKOV-3, 6.3-fold in BT474), a critical parameter for reducing nephrotoxicity during RPT. Therapeutic studies demonstrated that single-dose (SKOV-3 model: 18.5 MBq) and fractionated-dose (BT474 model: 3x 11.1 MBq) regimens of iso-[¹³¹I]SGMIB-VHH1028 were well-tolerated and induced significant tumor growth delay and survival prolongation. These results underscore the GMB core's role in enabling effective sdAb-based RPT with ¹³¹I by balancing potent tumor irradiation with reduced off-target organ doses [4] [8].
α-Emitter Therapeutics (²¹¹At): Alpha-particles offer unparalleled advantages for eradicating small cell clusters or micrometastases due to their very high LET (~100 keV/μm) and ultrashort path length (50-80 μm). This deposits enormous energy within a few cell diameters, causing dense ionization and irreparable double-strand DNA breaks. However, the short range also means that the α-emitting atom must be internalized and retained very close to the cell nucleus for maximum cytotoxicity. Agents derived from methyl 4-(guanidinomethyl)benzoate, like [²¹¹At]SAGMB and its analogues, are specifically designed to meet this challenge. Conjugation of [²¹¹At]SAGMB to internalizing mAbs (e.g., anti-EGFRvIII L8A4) results in efficient intracellular trapping of ²¹¹At-labeled catabolites after antigen-mediated internalization and lysosomal processing. Biodistribution studies confirmed significantly higher tumor retention of ²¹¹At activity compared to non-residualizing labeling methods. This approach has been successfully extended to sdAbs. The anti-HER2 sdAb 5F7 labeled with an ²¹¹At-labeled GMB analogue ([²¹¹At]YF2 or analogous agent) via site-specific conjugation demonstrated remarkable therapeutic efficacy in a single-dose study using subcutaneous HER2-positive breast cancer xenografts. A single administration (≦ 111 kBq) resulted in complete tumor regression in 50% of treated mice, with no evidence of recurrence during a >60-day observation period, highlighting the extraordinary potency achievable when the high cytotoxicity of α-particles is combined with efficient tumor cell retention mediated by the GMB residualizing chemistry [1] [7] [8]. Research continues to refine these agents, exploring strategies like co-administering "cold" iodo pseudo-carriers (e.g., meta-iodobenzylguanidine, MIBG) to further reduce salivary/lacrimal gland and kidney uptake of ²¹¹At-GMB-sdAb conjugates without compromising tumor targeting, thereby enhancing the therapeutic index [7].
Table 3: Preclinical Therapeutic Efficacy of GMB-Based Radioconjugates
Conjugate | Radionuclide (Emission) | Target/Model | Dosing Regimen | Key Therapeutic Outcome | Source |
---|---|---|---|---|---|
iso-[¹³¹I]SGMIB-VHH_1028 | ¹³¹I (β⁻) | HER2+/SKOV-3 (s.c.) | Single dose (18.5 MBq) | Significant tumor growth delay; Survival prolongation | [4] |
iso-[¹³¹I]SGMIB-VHH_1028 | ¹³¹I (β⁻) | HER2+/BT474 (s.c.) | 3x 11.1 MBq (Day 0,4,7) | Marked tumor growth inhibition; Improved survival | [4] |
[²¹¹At]SAGMB-L8A4 | ²¹¹At (α) | EGFRvIII+/U87MG (s.c.) | Biodistribution Focus | High tumor uptake, retention; Proof-of-principle for α | [1] |
[²¹¹At]YF2-5F7 (GMB type) | ²¹¹At (α) | HER2+/Breast CA (s.c.) | Single dose (111 kBq) | Complete tumor regression in 50% of mice; No recurrence >60d | [7] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2